![molecular formula C16H9ClF3N3 B2690487 4-[3-氯-5-(三氟甲基)吡啶-2-基]-2-苯基嘧啶 CAS No. 1092344-48-3](/img/structure/B2690487.png)
4-[3-氯-5-(三氟甲基)吡啶-2-基]-2-苯基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine” is a member of the class of benzamides . It is a valuable intermediate in organic synthesis, utilized for generating a wide array of heterocyclic compounds. For instance, it has been used in the synthesis of pyridine derivatives, which are crucial in medicinal chemistry and agrochemical research.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves the use of a linker between the 3‐chloro‐5‐trifluoromethyl‐2‐pyridinyl residue and the carboxylic amide part of fluopicolide . The optimal structure of the pyridine group was found to be 5-CF3 .Molecular Structure Analysis
The optimal structure of the pyridine group in this compound was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The compound “4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine” is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . The compound also exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学研究应用
- Stereochemistry : The spatial configuration of carbon atoms connected to R₃ influences fungicidal efficacy .
- Bis(5-(Trifluoromethyl)pyridin-2-yl)amine : This chelating unit can be synthesized from amino-substituted arenes and heteroarenes. It has potential applications in coordination chemistry and catalysis .
Agrochemicals and Crop Protection
Bacterial Phosphopantetheinyl Transferase Inhibition
Fungicidal Activity
Chelating Units
Vapor-Phase Reactions
作用机制
Target of Action
The primary target of the compound 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine acts as a potent inhibitor of bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity towards the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial cells, leading to their eventual death .
Biochemical Pathways
The action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine affects the post-translational modification pathway essential to bacterial cell viability and virulence . By inhibiting the bacterial phosphopantetheinyl transferase, it attenuates secondary metabolism and thwarts bacterial growth .
Pharmacokinetics
Studies have highlighted the in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of similar compounds .
Result of Action
The molecular and cellular effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine’s action include the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This leads to a decrease in bacterial growth and an increase in bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
安全和危害
The compound “4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine” should be handled with care. It is harmful if swallowed, in contact with skin, and if inhaled . It may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
未来方向
属性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3/c17-12-8-11(16(18,19)20)9-22-14(12)13-6-7-21-15(23-13)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPUXJJPEWVVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

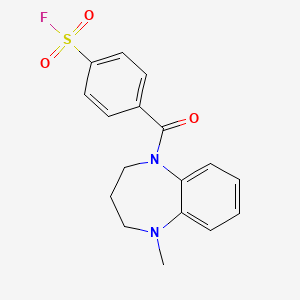
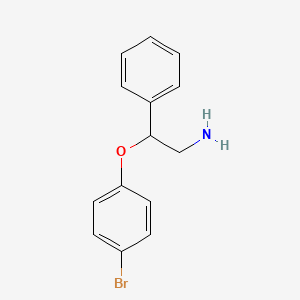
![6-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2690406.png)
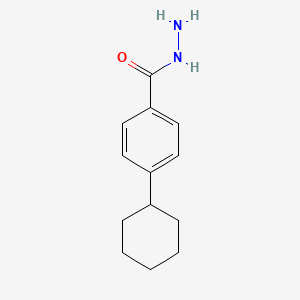

![(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide](/img/structure/B2690412.png)
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690415.png)
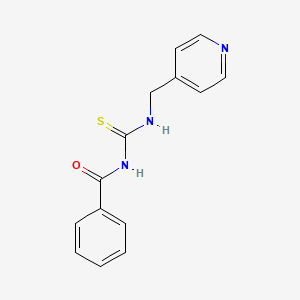
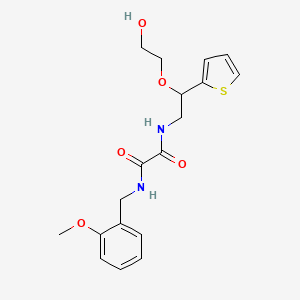

![5-[(2-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2690422.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2690424.png)
